3',5'-Bis-O-(T-butyldimethylsilyl)thymidine is a synthetic nucleoside derivative that plays a significant role in biochemical research and organic synthesis. This compound is primarily utilized as a precursor for modified deoxynucleosides, which are essential in various applications including antiviral research and the synthesis of oligodeoxynucleotides. The compound is classified under organosilicon compounds due to the presence of silyl groups in its structure.
The compound is synthesized through organic chemistry techniques, particularly involving the protection of hydroxyl groups on thymidine. It is commercially available from various chemical suppliers, including Benchchem and LGC Standards, which provide it for research purposes.
The synthesis of 3',5'-Bis-O-(T-butyldimethylsilyl)thymidine typically involves the reaction of thymidine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. This method leads to selective protection of both the 3' and 5' hydroxyl groups of thymidine, resulting in a stable bis-silylated product.
The molecular formula for 3',5'-Bis-O-(T-butyldimethylsilyl)thymidine is , with a molecular weight of approximately 470.75 g/mol.
3',5'-Bis-O-(T-butyldimethylsilyl)thymidine serves as an intermediate in various chemical reactions, particularly in the synthesis of other nucleosides and nucleotides.
The mechanism by which 3',5'-Bis-O-(T-butyldimethylsilyl)thymidine exerts its effects primarily involves its role as a substrate in biochemical pathways related to nucleic acid metabolism.
3',5'-Bis-O-(T-butyldimethylsilyl)thymidine appears as a white solid at room temperature.
3',5'-Bis-O-(T-butyldimethylsilyl)thymidine has numerous applications in scientific research:
Table 1: Key Identifiers of 3',5'-Bis-O-(T-butyldimethylsilyl)thymidine
Property | Value |
---|---|
CAS Registry Number | 40733-26-4 |
Molecular Formula | C₂₂H₄₂N₂O₅Si₂ |
Molecular Weight | 470.75 g/mol |
IUPAC Name | 1-[(2R,4S,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-[[(tert-butyldimethylsilyl)oxy]methyl]tetrahydrofuran-2-yl]-5-methylpyrimidine-2,4-dione |
Protective Groups | TBDMS at 3'-O and 5'-O positions |
This compound serves as a critical protective intermediate in nucleoside chemistry, where its dual tert-butyldimethylsilyl (TBDMS) groups shield the 3'- and 5'-hydroxy functions of thymidine during oligonucleotide synthesis [2] [6]. The TBDMS moiety’s steric bulk prevents undesired side reactions and enables regioselective functionalization, which is indispensable for constructing complex nucleic acid analogs [5]. For example, in synthesizing furanoid glycals—key precursors to C-nucleosides—simultaneous protection of both hydroxyl groups is mandatory. Thermolysis of this bis-silylated derivative yields glycals with ~80% efficiency, whereas mono-protected analogs fail under identical conditions [5]. This efficiency underpins routes to Heck coupling-derived C-nucleosides, where stereoselectivity hinges on the 3'-O-TBDMS group directing β-face nucleobase addition [5].
The compound’s utility emerged from decades of refining nucleoside protection strategies. Early routes to furanoid glycals relied on 3'-O-TBDPS-thymidine thermolysis but suffered from inconsistent glycosidic bond cleavage and sub-50% yields [5]. In the 1990s, Pedersen and McLaughlin independently demonstrated that bis-silylation (using TBDMS or 4,4′-dimethoxytrityl groups) significantly accelerated glycosidic bond cleavage [5]. Subsequent studies revealed that trimethylsilyl chloride (TMSCl) catalyzes this process by enhancing silylation kinetics, enabling reproducible glycal synthesis [5]. Challenges in selective deprotection persisted, however, as early attempts to remove the 5'-O-TBDMS group using tetra-n-butylammonium fluoride (TBAF) led to non-specific desilylation [5]. Sekine’s breakthrough identified BF₃·OEt₂/TBAF mixtures for sterically guided 5'-O-TBDMS cleavage in TBDMS/TBDPS hetero-protected systems, though identical 3',5'-bis-TBDMS groups remained recalcitrant [5].
Table 2: Key Research Gaps and Emerging Applications
Research Focus | Current Challenge | Recent Advancements |
---|---|---|
Selective Deprotection | Lack of specificity in identical bis-silyl systems | BF₃·OEt₂/TBAF mixtures for hetero-protected analogs |
Deuterated Derivatives | Metabolic tracing limitations | Synthesis of d3-labeled analogs for pharmacokinetic studies |
Antiviral Prodrug Design | Metabolic instability of TSAO compounds | Bis-TBDMS shielding to prolong half-life |
Solubility Optimization | Poor aqueous solubility | Co-solvent systems with modified cyclodextrins |
Current research prioritizes three domains:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7